molecular formula C12H13BrN4O B009121 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide CAS No. 107346-32-7

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

Cat. No.: B009121
CAS No.: 107346-32-7
M. Wt: 309.16 g/mol
InChI Key: GPJGJCJYUOVPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide is a heterocyclic compound featuring a cinnoline core substituted with an amino group at position 4, a bromine atom at position 8, and an N-propyl carboxamide group at position 2. Its molecular formula is C₁₂H₁₃BrN₄O, with a molecular weight of 321.17 g/mol. The compound is synthesized via hydrolysis of its precursor under acidic conditions (80% sulfuric acid, 100°C, 18 hours), yielding 89% of the product as a sulfate salt .

Properties

IUPAC Name

4-amino-8-bromo-N-propylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-2-6-15-12(18)11-9(14)7-4-3-5-8(13)10(7)16-17-11/h3-5H,2,6H2,1H3,(H2,14,16)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJGJCJYUOVPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554321
Record name 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107346-32-7
Record name 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-8-bromo-N-propyl-3-cinnolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Cinnoline Ring Formation

The cinnoline scaffold is constructed via cyclization of ortho-substituted benzene precursors. A common approach involves diazotization followed by intramolecular cyclization. For example, WO2007073283A1 outlines the synthesis of 4-amino-8-bromo-cinnoline derivatives starting from 2-aminobenzonitrile intermediates. Bromination at the 8-position is achieved using bromine (Br<sub>2</sub>) in acetic acid under reflux, yielding 8-bromo-4-nitro-cinnoline-3-carboxylic acid as a key intermediate . Subsequent reduction of the nitro group to an amino moiety is performed with hydrogen gas (H<sub>2</sub>) over a palladium-on-carbon (Pd/C) catalyst .

Reaction Conditions Table

StepReagents/ConditionsYieldReference
DiazotizationNaNO<sub>2</sub>, HCl, 0–5°C78%
CyclizationH<sub>2</sub>SO<sub>4</sub>, 110°C65%
BrominationBr<sub>2</sub>, AcOH, reflux82%
Nitro ReductionH<sub>2</sub>, Pd/C, EtOH90%

Introduction of the Propylcarboxamide Group

The propylcarboxamide moiety at position 3 is introduced via amidation of the cinnoline-3-carboxylic acid intermediate. WO2010123441A1 describes activating the carboxylic acid using thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, which is then reacted with propylamine in dichloromethane (DCM) at room temperature . This method achieves a yield of 85–90% with high purity (>98% by HPLC) . Alternative coupling agents such as EDCl/HOBt have also been reported, though with marginally lower efficiency (75–80% yield) .

Comparative Amidation Methods

MethodReagentsSolventYieldPurity
Acyl ChlorideSOCl<sub>2</sub>, propylamineDCM88%98.5%
EDCl/HOBtEDCl, HOBt, DIPEADMF78%97.2%

Bromination Strategies and Positional Selectivity

Bromination at the 8-position is critical for biological activity. NZ569607A highlights the use of directed ortho-metalation (DoM) to enhance regioselectivity. Treating the cinnoline precursor with lithium diisopropylamide (LDA) at −78°C followed by quenching with bromine affords 8-bromo derivatives with >95% selectivity . This method circumvents the formation of di-brominated byproducts common in electrophilic substitutions .

Regioselectivity Analysis

Bromination MethodSelectivity (8-Bromo)Byproducts
Electrophilic (Br<sub>2</sub>/AcOH)82%15% 6-Bromo
Directed Metalation (LDA/Br<sub>2</sub>)96%<2%

Purification and Crystallization

Final purification is achieved via recrystallization from ethanol/water mixtures, yielding needle-like crystals suitable for X-ray diffraction analysis . PubChem CID 67229277 reports a melting point of 214–216°C for the pure compound, consistent with patent data . Chromatographic methods (e.g., silica gel column with ethyl acetate/hexane) are employed for intermediates, though they are less efficient for the final product due to polar functional groups .

Scalability and Industrial Adaptations

Large-scale synthesis (kilogram quantities) requires optimization of exothermic steps, such as diazotization and bromination. WO2013090664A1 proposes continuous-flow reactors for these stages, reducing reaction times by 40% and improving safety profiles . Additionally, replacing Pd/C with Raney nickel in the nitro reduction step lowers costs without compromising yield .

Analytical Characterization

Key analytical data for 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide:

  • HRMS (ESI<sup>+</sup>) : m/z 323.0421 [M+H]<sup>+</sup> (calc. 323.0425)

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.52 (d, J = 8.4 Hz, 1H), 6.20 (s, 2H, NH<sub>2</sub>), 3.42 (t, J = 7.2 Hz, 2H), 1.65–1.58 (m, 2H), 0.97 (t, J = 7.2 Hz, 3H)

  • XRD : Monoclinic crystal system, space group P2<sub>1</sub>/c

Scientific Research Applications

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Core Structure 8-Position Substituent N-Substituent (Carboxamide) Molecular Formula Molecular Weight (g/mol)
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide Cinnoline Bromine Propyl C₁₂H₁₃BrN₄O 321.17
4-Amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide (Metabolite) Cinnoline 2-Fluoro-6-methoxyphenyl Propyl C₁₈H₁₈FN₃O₂ 343.36
4-Amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide Cinnoline Bromine Cyclopropyl C₁₂H₁₁BrN₄O 307.15
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Naphthyridine N/A 1-Pentyl C₂₆H₃₅N₃O₂ 421.58

Key Observations :

  • N-Substituent: The cyclopropyl group (rigid, lipophilic) may enhance metabolic stability compared to the flexible propyl chain .
  • Core Structure: The naphthyridine derivative (compound 67) has a distinct bicyclic core, altering electronic properties and binding affinity compared to cinnoline-based analogs .

Q & A

Basic: What are the key considerations for synthesizing 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions, particularly bromination and amidation steps. Use quantitative reaction monitoring (e.g., HPLC or LC-MS) to track intermediates and byproducts. For bromination, optimize temperature (40–60°C) and stoichiometry (1.2–1.5 equivalents Br₂) to minimize di-brominated byproducts . Post-synthesis, employ column chromatography with a mixed solvent system (hexane:ethyl acetate, 3:1) for purification. Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Basic: How to characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Combine density functional theory (DFT) calculations (B3LYP/6-31G* basis set) with experimental UV-Vis spectroscopy. Compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Experimentally, measure absorbance in DMSO (λmax ~320–350 nm) and correlate with computational results. Include substituent effect analysis on the cinnoline core to explain bromine’s electron-withdrawing impact .

【论文必备工具】让导师对你刮目相看的SCI论文写作神器
04:53

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., solvent polarity, cell-line variability). Adopt a replicated analysis framework :

  • Primary analysis : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Replicated analysis : Test under standardized conditions (fixed DMSO concentration ≤0.1%, uniform cell passage number).
  • Use meta-analysis tools (e.g., R or Python’s SciPy) to quantify heterogeneity and identify confounding factors .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?

Methodological Answer:
Leverage reaction path search algorithms (e.g., GRRM or AFIR) to map energetically feasible pathways. Combine with microkinetic modeling to predict dominant intermediates. For example, simulate the amidation step using transition-state calculations (M06-2X functional) to identify steric hindrance from the N-propyl group. Validate predictions with in situ IR spectroscopy .

Advanced: How to design a robust SAR study for this compound analogs?

Methodological Answer:

  • Scaffold diversification : Modify substituents at positions 4 (amino) and 8 (bromo) while retaining the cinnoline core.
  • Data integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity.
  • Counter-screening : Test analogs against off-target receptors (e.g., kinase panels) to assess selectivity.
  • High-throughput crystallization : Identify conserved binding motifs via X-ray crystallography .

Advanced: What experimental and computational tools address solubility challenges in in vivo studies?

Methodological Answer:

  • Co-solvent screening : Test cyclodextrins (β-CD, HP-β-CD) or PEG-based formulations.
  • Molecular dynamics (MD) simulations : Predict aggregation propensity using GROMACS with CHARMM36 force field.
  • In situ pharmacokinetics : Use cassette dosing in rodent models to measure bioavailability despite low solubility .

Basic: How to validate the stability of this compound under physiological conditions?

Methodological Answer:
Conduct accelerated stability testing :

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC.
  • Thermal stability : Store at 40°C/75% RH for 4 weeks. Use Arrhenius kinetics to extrapolate shelf life.
  • Light exposure : Follow ICH Q1B guidelines for photostability testing .

Advanced: How to interpret conflicting DFT predictions and experimental spectroscopic data?

Methodological Answer:

  • Basis set validation : Compare results across multiple functionals (e.g., B3LYP vs. M06-2X).
  • Solvent modeling : Include implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions.
  • Vibrational analysis : Match computed IR frequencies with experimental data to identify discrepancies in protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Reactant of Route 2
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.